molecular formula C21H15N5OS B2415662 2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1428378-85-1

2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2415662
CAS No.: 1428378-85-1
M. Wt: 385.45
InChI Key: CCGCIOQSQWCDQC-UHFFFAOYSA-N
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Description

The compound “2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule with the molecular formula C21H15N5OS and a molecular weight of 385.45. It belongs to the class of organic compounds known as phenylpyrazoles . These compounds are characterized by a pyrazole ring bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyrazin-4(5H)-ones have been synthesized by reacting regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation was catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These were then transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Scientific Research Applications

Anti-inflammatory Properties

Studies have identified pyrazolo[1,5-a]pyrimidine derivatives as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit significant anti-inflammatory activity without the ulcerogenic side effects typically associated with traditional NSAIDs. For instance, modifications to the pyrazolo[1,5-a]pyrimidine structure have led to compounds with enhanced therapeutic indices compared to well-known drugs like phenylbutazone and indomethacin, suggesting potential applications in the treatment of inflammation-related conditions without the gastrointestinal complications often induced by NSAID use (Auzzi et al., 1983).

Antimicrobial and Antifungal Activities

Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial and antifungal properties. A series of these compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating their potential as novel antimicrobial agents (Aggarwal et al., 2014).

Anticancer Activity

Research into pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives has unveiled their potential as anticancer agents. These compounds have shown to inhibit cell proliferation in various cancer cell lines, including human breast cancer and liver carcinoma cells, suggesting their utility in the development of new cancer therapies (Riyadh, 2011).

Phosphodiesterase Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as specific inhibitors of cyclic GMP phosphodiesterases, exhibiting both enzymatic and cellular activity. This inhibition profile suggests potential applications in the treatment of cardiovascular diseases, including hypertension, by modulating the levels of cyclic GMP within the cardiovascular system (Dumaitre & Dodic, 1996).

Cognitive Impairment and Neurodegenerative Diseases

Certain 3-aminopyrazolo[3,4-d]pyrimidinones have been explored for their inhibitory activity against phosphodiesterase 1 (PDE1), with implications for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. These inhibitors exhibit picomolar potency and selectivity, highlighting their potential in the development of therapeutics aimed at improving cognitive function and treating neuropsychiatric diseases (Li et al., 2016).

Properties

IUPAC Name

2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c27-20-12-16(23-19-8-4-5-10-25(19)20)14-28-21-18-13-17(15-6-2-1-3-7-15)24-26(18)11-9-22-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGCIOQSQWCDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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